molecular formula C20H34Cl2N2O2 B4401039 1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride

1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4401039
M. Wt: 405.4 g/mol
InChI Key: UNULVASJVOLEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound with a unique structure It contains a piperazine ring substituted with a 2-chloro-4-(1,1-dimethylpropyl)phenoxy group and an ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-1,1-dimethylpropylbenzene, undergoes a nucleophilic substitution reaction with sodium phenoxide to form 2-chloro-4-(1,1-dimethylpropyl)phenol.

    Ethoxylation: The phenol intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethoxyethyl chain, forming 2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethanol.

    Piperazine Substitution: The ethoxyethyl intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to form the final product, 1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-methylpiperazine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the piperazine ring or the phenoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different functional groups.

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the piperazine ring or phenoxy group.

Scientific Research Applications

1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Research: It can be used as a tool to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The phenoxy group can interact with enzymes or other proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-ethylpiperazine hydrochloride
  • 1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-phenylpiperazine hydrochloride
  • 1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-benzylpiperazine hydrochloride

Uniqueness

1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2-chloro-4-(1,1-dimethylpropyl)phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33ClN2O2.ClH/c1-5-20(2,3)17-6-7-19(18(21)16-17)25-15-14-24-13-12-23-10-8-22(4)9-11-23;/h6-7,16H,5,8-15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNULVASJVOLEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 2
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 3
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.